(-)-Butaclamol hcl
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Overview
Description
(-)-Butaclamol hydrochloride: is a chemical compound known for its pharmacological properties, particularly as an antipsychotic agent. It is a potent dopamine receptor antagonist, which makes it valuable in the study of neurological and psychiatric disorders.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Butaclamol hydrochloride typically involves multiple steps, starting from commercially available precursors. The process includes the formation of the butaclamol core structure through a series of chemical reactions such as alkylation, cyclization, and reduction. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods: Industrial production of (-)-Butaclamol hydrochloride involves scaling up the laboratory synthesis methods. This includes the use of large reactors, precise control of reaction parameters, and purification techniques like crystallization and chromatography to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions: (-)-Butaclamol hydrochloride undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated compounds.
Scientific Research Applications
Chemistry: In chemistry, (-)-Butaclamol hydrochloride is used as a reference standard for studying the structure-activity relationship of dopamine receptor antagonists.
Biology: In biological research, it is employed to investigate the role of dopamine receptors in various physiological processes, including motor control and behavior.
Medicine: Medically, (-)-Butaclamol hydrochloride is studied for its potential therapeutic effects in treating psychiatric disorders such as schizophrenia and bipolar disorder.
Industry: In the pharmaceutical industry, it serves as a lead compound for developing new antipsychotic drugs.
Mechanism of Action
Molecular Targets and Pathways: (-)-Butaclamol hydrochloride exerts its effects by binding to dopamine receptors in the brain, particularly the D2 subtype. This binding inhibits the action of dopamine, a neurotransmitter involved in mood regulation, cognition, and motor function. By blocking dopamine receptors, (-)-Butaclamol hydrochloride helps alleviate symptoms of psychosis and other neurological disorders.
Comparison with Similar Compounds
Haloperidol: Another potent dopamine receptor antagonist used as an antipsychotic.
Chlorpromazine: A typical antipsychotic with a similar mechanism of action but different chemical structure.
Risperidone: An atypical antipsychotic that also targets serotonin receptors.
Uniqueness: (-)-Butaclamol hydrochloride is unique due to its high affinity for dopamine receptors and its specific stereochemistry, which contributes to its potent pharmacological effects.
Properties
IUPAC Name |
6-tert-butyl-3-azapentacyclo[11.8.1.03,8.09,22.016,21]docosa-9,11,13(22),16,18,20-hexaen-6-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO.ClH/c1-24(2,3)25(27)13-14-26-16-21-19-9-5-4-7-17(19)11-12-18-8-6-10-20(23(18)21)22(26)15-25;/h4-10,21-22,27H,11-16H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRUMKUMFJJARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1(CCN2CC3C4=CC=CC=C4CCC5=C3C(=CC=C5)C2C1)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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